molecular formula C23H17ClN4O5 B11273456 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11273456
M. Wt: 464.9 g/mol
InChI Key: WWSOQWLGAZZOKA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and cancer research. This compound is known for its potential antineoplastic activity, particularly under conditions of glucose starvation, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzodioxole and pyrido[3,2-d]pyrimidine cores, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various chlorinating agents, bases, and solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves the inhibition of mitochondrial membrane potential and the mechanistic target of rapamycin (mTOR) pathway. This dual inhibition is particularly effective under glucose starvation conditions, leading to selective toxicity in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is unique due to its specific structure, which allows for effective inhibition of both mitochondrial function and the mTOR pathway. This dual action makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H17ClN4O5/c24-15-5-3-14(4-6-15)11-28-22(30)21-17(2-1-9-25-21)27(23(28)31)12-20(29)26-16-7-8-18-19(10-16)33-13-32-18/h1-10H,11-13H2,(H,26,29)

InChI Key

WWSOQWLGAZZOKA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4

Origin of Product

United States

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